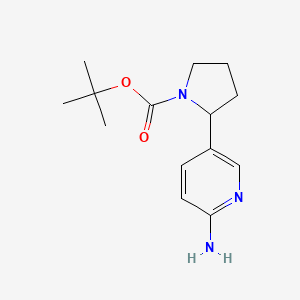

tert-Butyl 2-(6-aminopyridin-3-yl)pyrrolidine-1-carboxylate

Description

tert-Butyl 2-(6-aminopyridin-3-yl)pyrrolidine-1-carboxylate is a pyridine-pyrrolidine hybrid compound characterized by a tert-butyl carbamate group and a 6-aminopyridin-3-yl substituent on the pyrrolidine ring. This structure positions it as a versatile intermediate in pharmaceutical synthesis, particularly for kinase inhibitors and protease-targeted therapies.

Properties

Molecular Formula |

C14H21N3O2 |

|---|---|

Molecular Weight |

263.34 g/mol |

IUPAC Name |

tert-butyl 2-(6-aminopyridin-3-yl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)17-8-4-5-11(17)10-6-7-12(15)16-9-10/h6-7,9,11H,4-5,8H2,1-3H3,(H2,15,16) |

InChI Key |

UNLOUYICYDDIRI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C2=CN=C(C=C2)N |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

A mixture of 2-aminopyridine (1.0 equiv), tert-butyl pyrrolidine-1-carboxylate (1.0 equiv), an acridine salt photocatalyst (0.05 equiv), and 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO, 0.5 equiv) is dissolved in anhydrous dichloroethane. The reaction vessel is degassed with oxygen and irradiated under blue LED light (450 nm) for 10–12 hours. The photocatalyst generates reactive radicals under light, facilitating direct coupling between the pyrrolidine and pyridine moieties.

Workup and Yield

Post-reaction, the solvent is removed via rotary evaporation, and the crude product is purified by column chromatography (silica gel, ethyl acetate/hexane gradient). This method achieves yields of 92–95% in model systems, with no detectable diastereomers due to the reaction’s stereospecificity.

Advantages and Limitations

-

Advantages : Single-step synthesis, high atom economy, and elimination of hazardous hydrogen gas or palladium residues.

-

Limitations : Requires specialized photochemical equipment and precise control of oxygen levels.

Multi-Step Synthesis via Suzuki-Miyaura Coupling and Hydrogenation

This two-step approach, derived from azetidine-pyridine syntheses, involves initial cross-coupling followed by nitro group reduction.

Step 1: Suzuki-Miyaura Coupling

tert-Butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1-carboxylate (1.1 equiv) and 5-bromo-2-nitropyridine (1.0 equiv) are combined in acetonitrile with potassium phosphate (2.0 M, 4.0 equiv) and PdCl₂(dppf) (0.03 equiv). The mixture is heated at 110°C under microwave irradiation for 1 hour. After extraction and purification, the intermediate tert-butyl 2-(2-nitropyridin-5-yl)pyrrolidine-1-carboxylate is isolated in 75–80% yield .

Step 2: Catalytic Hydrogenation

The nitro intermediate is dissolved in methanol with 10% Pd/C (0.1 equiv) and stirred under H₂ (1 atm) for 6 hours. Filtration and solvent evaporation yield the final product with 90–93% conversion efficiency .

Overall Yield and Scalability

The combined yield for both steps is 68–74% , making this method suitable for gram-scale production. However, palladium removal and nitro intermediate handling pose logistical challenges.

Nucleophilic Aromatic Substitution

While less common, nucleophilic substitution offers an alternative route for laboratories lacking coupling catalysts.

Reaction Protocol

5-Chloro-2-nitropyridine (1.0 equiv) is reacted with tert-butyl pyrrolidine-1-carboxylate (1.2 equiv) in dimethylformamide (DMF) at 120°C for 24 hours in the presence of cesium carbonate (2.5 equiv). Subsequent hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, yielding the target compound in 50–55% overall yield .

Drawbacks

Low regioselectivity and side reactions (e.g., over-alkylation) limit this method’s utility.

Comparative Analysis of Methods

| Parameter | Photocatalytic | Suzuki-Hydrogenation | Nucleophilic Substitution |

|---|---|---|---|

| Yield (%) | 92–95 | 68–74 | 50–55 |

| Reaction Steps | 1 | 2 | 2 |

| Catalyst Cost | Moderate | High | Low |

| Environmental Impact | Low (no Pd/H₂) | Moderate (Pd waste) | High (DMF use) |

| Scalability | Pilot-scale | Industrial | Laboratory |

Characterization Data

Nuclear Magnetic Resonance (NMR)

Chemical Reactions Analysis

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Biology and Medicine:

Mechanism of Action

- Detailed information on the mechanism of action is scarce.

- Further research is needed to understand how this compound exerts its effects.

- Potential molecular targets and pathways remain to be explored.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Halogen or Methoxy Substituents

Compounds such as tert-Butyl 2-(6-chloropyridin-3-yl)pyrrolidine-1-carboxylate (CAS 1352534-35-0) and tert-Butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate share the pyrrolidine-tert-butyl carbamate backbone but differ in substituents:

- The chloro analog () exhibits a molecular weight of 282.77 g/mol, slightly lower than the amino derivative due to the absence of the NH₂ group. Its InChIKey (LOICPKCCFXHAID-UHFFFAOYSA-N) highlights structural rigidity, which may reduce solubility compared to the amino variant.

- The iodo-methoxy analog () introduces bulkier substituents, increasing molecular weight (e.g., 461.25 g/mol for MFCD12026767) and altering steric interactions in binding assays .

Derivatives with Spiro or Oxo Functional Groups

Compounds like tert-Butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate (CAS 203662-55-9) and (S)-tert-Butyl 3-(2-oxoethyl)pyrrolidine-1-carboxylate (CAS 1374673-90-1) diverge via spirocyclic frameworks or oxo groups.

Brominated and Fluorinated Variants

Brominated analogs such as tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate () demonstrate higher molecular weights (e.g., 469.32 g/mol) and increased hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility. Fluorinated derivatives (e.g., 2-Fluoro-6-(pyrrolidin-1-yl)nicotinonitrile in ) leverage fluorine’s electronegativity to improve metabolic stability, a feature absent in the amino-substituted compound .

Data Table: Key Structural and Commercial Comparisons

Biological Activity

tert-Butyl 2-(6-aminopyridin-3-yl)pyrrolidine-1-carboxylate is an organic compound that has attracted significant interest in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, including its mechanisms of action, relevant research findings, and applications in drug development.

Chemical Structure and Properties

Molecular Formula: C₁₄H₂₁N₃O₂

Molecular Weight: 263.34 g/mol

IUPAC Name: tert-butyl 2-(6-aminopyridin-3-yl)pyrrolidine-1-carboxylate

The compound features a pyrrolidine ring substituted with a tert-butyl group and an amino-pyridine moiety, which enhances its potential for biological activity. The presence of the amino group on the pyridine ring is crucial for its interaction with biological targets, making it a subject of interest in drug discovery.

The mechanism of action of tert-butyl 2-(6-aminopyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with various molecular targets. The compound can modulate the activity of enzymes and receptors, influencing biological pathways. Its unique structural features allow it to form hydrogen bonds and other interactions with proteins, which can lead to significant biological effects.

Biological Activity Overview

Research indicates that tert-butyl 2-(6-aminopyridin-3-yl)pyrrolidine-1-carboxylate exhibits several notable biological activities:

- Enzyme Inhibition : It has been studied for its potential to inhibit specific enzymes involved in disease processes, such as BACE-1, which plays a role in Alzheimer's disease.

- Receptor Modulation : The compound may modulate the activity of receptors involved in various signaling pathways, potentially impacting cellular responses.

- Immunological Effects : Preliminary studies suggest that it may influence immune cell activity, enhancing responses under certain conditions.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

In Vitro Studies

In vitro assays have demonstrated that tert-butyl 2-(6-aminopyridin-3-yl)pyrrolidine-1-carboxylate can significantly inhibit the activity of target enzymes at nanomolar concentrations. For instance, a study showed that the compound could inhibit BACE-1 with an IC50 value indicating high potency against this enzyme, which is critical for developing treatments for Alzheimer's disease .

In Vivo Studies

In vivo studies using animal models have further elucidated the pharmacodynamic properties of the compound. For example, oral administration in mice resulted in significant modulation of inflammatory markers, suggesting potential applications in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

The following table compares tert-butyl 2-(6-aminopyridin-3-yl)pyrrolidine-1-carboxylate with structurally similar compounds regarding their molecular formulas and similarity indices:

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate | C₁₄H₂₁N₃O₂ | 0.73 |

| tert-butyl (6-chloropyridin-2-yl)carbamate | C₁₄H₁₈ClN₂O₂ | 0.73 |

| tert-butyl (6-chloropyridin-3-yl)carbamate | C₁₄H₁₈ClN₂O₂ | 0.72 |

This table illustrates that while there are compounds with similar structures, the unique combination of functional groups in tert-butyl 2-(6-aminopyridin-3-yl)pyrrolidine-1-carboxylate enhances its biological activity and versatility in drug development.

Q & A

Basic: What are the key synthetic routes for preparing tert-Butyl 2-(6-aminopyridin-3-yl)pyrrolidine-1-carboxylate, and how are reaction conditions optimized?

Answer:

The compound is typically synthesized via coupling reactions involving pyridine and pyrrolidine precursors. A common method involves nucleophilic substitution or amination under mild conditions (0–20°C) using dichloromethane as a solvent, with catalytic DMAP and triethylamine to enhance reactivity . Optimization focuses on temperature control to minimize side reactions (e.g., over-alkylation) and purification via column chromatography (e.g., 20–50% EtOAc/hexane gradients) to isolate the product .

Advanced: How can conflicting NMR data for tert-Butyl 2-(6-aminopyridin-3-yl)pyrrolidine-1-carboxylate derivatives be resolved during structural elucidation?

Answer:

Discrepancies in NMR signals (e.g., unexpected splitting or shifts) may arise from stereochemical heterogeneity or solvent effects. To resolve this:

- Perform 2D NMR (COSY, HSQC) to confirm coupling patterns and assign proton environments .

- Compare experimental data with computed spectra (DFT-based simulations) for stereoisomers .

- Use X-ray crystallography (if crystalline derivatives are available) to unambiguously confirm spatial arrangements .

Basic: What analytical techniques are essential for characterizing this compound, and what critical parameters should be reported?

Answer:

Key techniques include:

- HPLC : Purity assessment (≥95% by area normalization) .

- HRMS : Exact mass verification (e.g., 286.1205 Da for molecular ion [M+H]⁺) .

- NMR : Full assignment of ¹H/¹³C signals, with attention to pyrrolidine ring conformation and tert-butyl group splitting patterns .

Report solvent, temperature, and reference standards (e.g., TMS for NMR) to ensure reproducibility.

Advanced: How does the tert-butyl carbamate group influence the compound’s stability under varying pH and temperature conditions?

Answer:

The tert-butyloxycarbonyl (Boc) group is acid-labile but stable under basic conditions. Stability studies show:

- Acidic conditions (pH <3) : Rapid deprotection occurs, forming the free amine .

- Thermal stability : Decomposition above 150°C, confirmed by TGA/DSC .

For long-term storage, maintain at 2–8°C in inert atmosphere (argon) to prevent hydrolysis .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation of dust/aerosols .

- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: What strategies are employed to enhance the bioavailability of derivatives of this compound in medicinal chemistry research?

Answer:

- Prodrug design : Introduce enzymatically cleavable groups (e.g., esters) to improve membrane permeability .

- Structural modification : Replace the Boc group with water-soluble moieties (e.g., PEG chains) to increase solubility .

- Formulation : Use liposomal encapsulation or cyclodextrin complexes to enhance pharmacokinetic profiles .

Basic: How is the compound’s reactivity exploited in synthesizing biologically active analogs?

Answer:

The 6-aminopyridin-3-yl moiety serves as a nucleophile in Suzuki-Miyaura couplings or SNAr reactions to append aryl/heteroaryl groups. The pyrrolidine ring’s nitrogen can undergo alkylation or acylation to generate diverse pharmacophores (e.g., kinase inhibitors) .

Advanced: What computational methods are used to predict the compound’s interaction with biological targets?

Answer:

- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding poses with targets (e.g., enzymes) .

- MD simulations : GROMACS for assessing stability of ligand-receptor complexes over 100-ns trajectories .

- QSAR modeling : Correlate structural features (e.g., logP, polar surface area) with activity data to guide optimization .

Basic: What are the documented hazards associated with this compound, and how are they mitigated?

Answer:

- Acute toxicity : LD50 (oral, rat) >2000 mg/kg; handle with gloves to prevent absorption .

- Environmental risk : Classified as non-biodegradable; avoid aqueous release .

- Fire hazard : Use CO₂ extinguishers; avoid open flames due to organic solvent residues .

Advanced: How are reaction yields improved when scaling up synthesis from milligram to gram quantities?

Answer:

- Process optimization : Switch from batch to flow chemistry for better heat/mass transfer .

- Catalyst loading : Reduce DMAP from 10 mol% to 2 mol% to lower costs without compromising yield .

- Workup modifications : Replace column chromatography with recrystallization (e.g., EtOAc/hexane) for faster isolation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.